Technical Whitepaper: 2-(Chloromethyl)quinazoline as a Versatile Scaffold
Technical Whitepaper: 2-(Chloromethyl)quinazoline as a Versatile Scaffold
The following is an in-depth technical guide on 2-(Chloromethyl)quinazoline (CAS 6148-18-1) .
CAS Registry Number: 6148-18-1 Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol
Executive Summary
2-(Chloromethyl)quinazoline is a bicyclic heterocyclic building block characterized by a benzene ring fused to a pyrimidine ring, with a highly reactive chloromethyl electrophile at the C2 position.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and as a structural analog to the key intermediate used in Linagliptin manufacturing.
This guide analyzes its physicochemical profile, synthetic pathways, and reactivity patterns, distinguishing it from its 4-methyl analog (CAS 109113-72-6) while highlighting its utility in nucleophilic substitution reactions for library generation.
Physicochemical Profile
The compound is defined by the electron-deficient quinazoline core, which enhances the electrophilicity of the exocyclic chloromethyl group.
| Property | Data | Notes |
| Appearance | White to off-white solid | Crystalline form typical for halo-alkyl heterocycles. |
| Molecular Weight | 178.62 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Solubility | Soluble in DCM, DMSO, DMF | Limited solubility in water; prone to hydrolysis. |
| Reactivity | High (Alkylating Agent) | The C2-CH₂Cl bond is activated by the adjacent imine nitrogen. |
| Stability | Moisture Sensitive | Hydrolyzes to 2-(hydroxymethyl)quinazoline over time. |
Synthetic Utility & Reactivity[1][2]
The Electrophilic Pharmacophore
The chloromethyl group at position 2 is a "soft" electrophile. The adjacent nitrogen atoms in the quinazoline ring exert an electron-withdrawing effect (–I effect), making the methylene carbon highly susceptible to Sɴ2 attack by nucleophiles.
Key Reactivity Patterns:
-
N-Alkylation: Rapid reaction with primary/secondary amines to form 2-(aminomethyl)quinazolines.
-
S-Alkylation: Reaction with thiols/thiolates to generate thioethers.
-
Cyclization: Can serve as a bielectrophile in cascade reactions to form tricyclic fused systems.
Reactivity Visualization
The following diagram illustrates the core reactivity pathways of 2-(chloromethyl)quinazoline.
Caption: Primary reactivity pathways showing nucleophilic displacement of the chloride leaving group.
Synthesis Methodologies
While several routes exist, the cyclocondensation of 2-aminobenzaldehyde is favored for its atom economy and direct access to the C2-substituted core.
Protocol A: Cyclocondensation (Primary Route)
This method constructs the pyrimidine ring while installing the chloromethyl group in a single step.
-
Precursors: 2-Aminobenzaldehyde, 2-Chloroacetonitrile (or Chloroacetyl chloride).
-
Catalyst: Ammonia or mild base.[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Addition: Add 2-chloroacetonitrile (1.1 eq) dropwise at 0°C.
-
Cyclization: Introduce a catalytic amount of ammonia or NaOH. Heat to reflux for 4–6 hours.
-
Workup: Cool the mixture. The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol/hexane.
Protocol B: Radical Halogenation (Industrial Route)
Used when starting from the commercially available 2-methylquinazoline.
-
Reagents: 2-Methylquinazoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO).
-
Solvent: CCl₄ or Benzene (Note: Benzene is carcinogenic; CCl₄ is restricted. Modern adaptations use Acetonitrile).
-
Mechanism: Radical chain substitution at the benzylic position.
Caption: Synthetic workflow via the cyclocondensation route (Method A).
Medicinal Chemistry Applications
Kinase Inhibitor Development
The quinazoline core is a privileged scaffold in oncology, appearing in drugs like Gefitinib and Erlotinib . While those drugs typically feature 4-anilino substitutions, the 2-position allows for fine-tuning of pharmacokinetic properties (solubility, metabolic stability).
-
Strategy: The chloromethyl group is displaced by solubilizing amines (e.g., morpholine, piperazine) to create a basic side chain that interacts with the solvent-exposed region of the kinase ATP-binding pocket.
Relationship to Linagliptin
Researchers often encounter CAS 6148-18-1 when studying Linagliptin (Trajenta).
-
Clarification: The actual intermediate for Linagliptin is 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6).[3]
-
Significance: CAS 6148-18-1 is the des-methyl analog. It is used as a reference standard for impurity profiling or as a scaffold to synthesize Linagliptin analogs for Structure-Activity Relationship (SAR) studies involving the C4 position.
Handling and Safety
-
Alkylating Hazard: As a reactive alkyl halide, this compound is a potential mutagen and skin sensitizer. It can alkylate DNA/proteins.
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle only in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will degrade the compound to the alcohol, releasing HCl.
References
-
Synthesis of Quinazoline Derivatives: Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation." (2022).
-
Linagliptin Intermediate Profiling: Pharmaffiliates. "2-(Chloromethyl)quinazoline - API Standards & Impurities." [4]
-
Quinazoline Reactivity: Organic Chemistry Portal. "Synthesis of Quinazolines - Recent Literature."
-
Biological Activity: National Institutes of Health (NIH). "Chemical Characteristics and Biological Potential of Quinazoline Derivatives."
